molecular formula C10H15ClN2O B15255352 1-(4-chlorobutyl)-3,5-dimethyl-1H-pyrazole-4-carbaldehyde

1-(4-chlorobutyl)-3,5-dimethyl-1H-pyrazole-4-carbaldehyde

Cat. No.: B15255352
M. Wt: 214.69 g/mol
InChI Key: UKLGDEMSIMZESV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-chlorobutyl)-3,5-dimethyl-1H-pyrazole-4-carbaldehyde is an organic compound that belongs to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This particular compound is characterized by the presence of a chlorobutyl group at position 1 and a carbaldehyde group at position 4, making it a versatile intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-chlorobutyl)-3,5-dimethyl-1H-pyrazole-4-carbaldehyde typically involves the reaction of 3,5-dimethylpyrazole with 4-chlorobutanal under acidic or basic conditions. The reaction can be catalyzed by various Lewis acids or bases to facilitate the formation of the desired product. The reaction conditions, such as temperature and solvent, can be optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of advanced purification techniques, such as distillation and recrystallization, can further enhance the purity of the final product. The scalability of the synthesis process is crucial for industrial applications, and optimization of reaction parameters is essential to minimize costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

1-(4-chlorobutyl)-3,5-dimethyl-1H-pyrazole-4-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The chlorobutyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols to form corresponding substituted products.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Amines, thiols, and other nucleophiles

Major Products Formed

    Oxidation: 1-(4-chlorobutyl)-3,5-dimethyl-1H-pyrazole-4-carboxylic acid

    Reduction: 1-(4-chlorobutyl)-3,5-dimethyl-1H-pyrazole-4-methanol

    Substitution: Various substituted pyrazole derivatives depending on the nucleophile used

Scientific Research Applications

1-(4-chlorobutyl)-3,5-dimethyl-1H-pyrazole-4-carbaldehyde has several applications in scientific research:

    Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound can be used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.

    Industry: The compound can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(4-chlorobutyl)-3,5-dimethyl-1H-pyrazole-4-carbaldehyde depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The molecular targets and pathways involved can vary depending on the context of its use, such as in drug development or biochemical research.

Comparison with Similar Compounds

Similar Compounds

  • 1-(4-chlorobutyl)-3,5-dimethyl-1H-pyrazole-4-carboxylic acid
  • 1-(4-chlorobutyl)-3,5-dimethyl-1H-pyrazole-4-methanol
  • 5-(4-chlorobutyl)-1-cyclohexyl-1H-tetrazole

Uniqueness

1-(4-chlorobutyl)-3,5-dimethyl-1H-pyrazole-4-carbaldehyde is unique due to its specific functional groups, which provide versatility in chemical reactions and applications. The presence of both a chlorobutyl group and a carbaldehyde group allows for diverse chemical modifications, making it a valuable intermediate in organic synthesis.

Properties

Molecular Formula

C10H15ClN2O

Molecular Weight

214.69 g/mol

IUPAC Name

1-(4-chlorobutyl)-3,5-dimethylpyrazole-4-carbaldehyde

InChI

InChI=1S/C10H15ClN2O/c1-8-10(7-14)9(2)13(12-8)6-4-3-5-11/h7H,3-6H2,1-2H3

InChI Key

UKLGDEMSIMZESV-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NN1CCCCCl)C)C=O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.